molecular formula C9H6F3NO3 B13595710 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene CAS No. 1445781-46-3

1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene

Cat. No.: B13595710
CAS No.: 1445781-46-3
M. Wt: 233.14 g/mol
InChI Key: VQEFEANMTJWGPR-SNAWJCMRSA-N
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Description

1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitroethenyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired nitroethenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethoxy group directs incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Reduction: Formation of 1-(2-aminoethenyl)-3-(trifluoromethoxy)benzene.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitroethenyl)-2-(trifluoromethyl)benzene
  • 1-Fluoro-4-(2-nitroethenyl)benzene
  • 1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene

Uniqueness

1-(2-Nitroethenyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs. This unique structure can lead to distinct interactions with molecular targets and different applications in various fields.

Properties

CAS No.

1445781-46-3

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-[(E)-2-nitroethenyl]-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+

InChI Key

VQEFEANMTJWGPR-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=C[N+](=O)[O-]

Origin of Product

United States

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